molecular formula C7H16N2 B1605521 1-(Aminomethyl)cyclohexan-1-amine CAS No. 5062-67-9

1-(Aminomethyl)cyclohexan-1-amine

Cat. No. B1605521
CAS RN: 5062-67-9
M. Wt: 128.22 g/mol
InChI Key: QCDMSCUTQSXHCU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclohexan-1-amine, also known as ACH, is a cyclic amine that is widely used in the synthesis of organic compounds. ACH is a versatile reagent and has been used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial processes. In addition, ACH is a common starting material for the synthesis of many different compounds.

Scientific Research Applications

Exploration of Spectroscopic Properties and Molecular Docking

A study by Fatima et al. (2021) focused on the experimental and theoretical properties of a related compound, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, utilizing DFT/TD-DFT methods. Their research included spectroscopic analyses (NMR, FT-Raman, FT-IR, UV–Visible) and molecular docking to understand its interactions with different receptors, suggesting potential in drug design and material science applications (Fatima et al., 2021).

Catalytic Activity in Synthesis

Zeng et al. (2009) demonstrated the synthesis of a stable spirocyclic (alkyl)(amino)carbene from cyclohexenyl derivatives, showcasing its efficacy as a ligand for transition metal catalysts. This work illustrates the potential of cyclohexane derivatives in catalyzing the synthesis of nitrogen-containing heterocycles, highlighting their relevance in organic synthesis and catalysis (Zeng et al., 2009).

Asymmetric Synthesis

The work by Fujioka et al. (2006) on the intramolecular bromo-amination of cyclohexadiene aminal demonstrates the utility of cyclohexane derivatives in the asymmetric synthesis of complex molecules such as (-)-gamma-lycorane. This study contributes to the field of asymmetric synthesis, offering pathways to synthesize bioactive compounds with high stereocontrol (Fujioka et al., 2006).

properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-6-7(9)4-2-1-3-5-7/h1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDMSCUTQSXHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198667
Record name Cyclohexanemethanamine, 1-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclohexan-1-amine

CAS RN

5062-67-9
Record name 1-Aminocyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5062-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylamine, 1-aminomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanamine, 1-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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